1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a butoxy group, a phenylpiperazine moiety, and a dihydrochloride salt form, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors. One common synthetic route includes the reaction of 4-phenylpiperazine with 1-butoxy-3-chloropropan-2-ol under basic conditions, followed by acidification to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent quality for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form butyric acid derivatives.
Reduction: The phenylpiperazine moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by reagents like hydrochloric acid or acyl chlorides.
Major Products Formed:
Oxidation: Butyric acid derivatives
Reduction: Piperazine derivatives
Substitution: Various substituted phenylpiperazine compounds
Scientific Research Applications
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The phenylpiperazine moiety may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: Used as acetylcholinesterase inhibitors for Alzheimer's disease treatment.
Heterocyclic derivatives of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3): Substituted with various functional groups for different biological activities.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-2-3-13-21-15-17(20)14-18-9-11-19(12-10-18)16-7-5-4-6-8-16;;/h4-8,17,20H,2-3,9-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCXDNLKFGFPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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